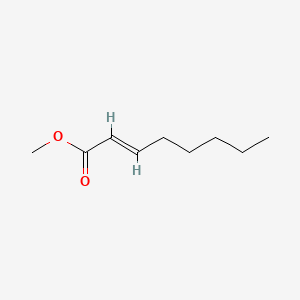![molecular formula C15H16O10 B3029706 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 75872-12-7](/img/structure/B3029706.png)
6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one , also known as a flavonoid, belongs to a class of organic compounds.
- Flavonoids are characterized by their structure based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursor.
- The term “flavonoids” encompasses various subclasses, including flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers.
- Originally restricted to natural products, the term is also applied to synthetic compounds related to them.
Synthesis Analysis
- Unfortunately, I do not have access to specific research papers or proprietary synthesis methods for this compound. However, I can provide general insights into flavonoid synthesis.
- Flavonoids are often biosynthesized in plants through the phenylpropanoid pathway. Key steps include:
- Phenylalanine Conversion : Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
- Chalcone Synthase (CHS) : CHS catalyzes the condensation of three molecules of malonyl-CoA with one molecule of cinnamoyl-CoA to form chalcone.
- Flavonoid Hydroxylation and Glycosylation : Various enzymes introduce hydroxyl groups and sugar moieties to form diverse flavonoids.
- The specific synthesis of 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one would require detailed experimental procedures from scientific literature.
Molecular Structure Analysis
- The molecular formula of this compound is C15H14O8 .
- Let’s examine its structural features:
- Chromenone Core : The compound contains a chromenone (benzopyranone) core, which is a flavonoid scaffold.
- Hydroxyl Groups : There are multiple hydroxyl groups (OH) attached to the chromenone ring.
- Glycosidic Bond : The compound has a glycosidic bond, indicated by the presence of an oxan-2-yl group.
- Stereochemistry : The compound has stereocenters at positions 2, 3, 4, 5, and 6.
- Hydroxymethyl Group : The hydroxymethyl group is attached to position 6 of the chromenone ring.
- Substituent : The compound has a substituent at position 7, which is derived from the oxan-2-yl group.
- Isomerism : The stereochemistry and arrangement of hydroxyl groups contribute to the compound’s isomeric forms.
Chemical Reactions Analysis
- Without specific experimental data, I cannot provide detailed chemical reactions for this compound.
- However, flavonoids can undergo various reactions, including oxidation, glycosylation, and polymerization.
- Oxidation : Flavonoids can be oxidized by enzymes or chemical agents, leading to the formation of quinones or other derivatives.
- Glycosylation : Enzymes add sugar moieties (glucose, rhamnose, etc.) to hydroxyl groups, forming glycosides.
- Polymerization : Flavonoids can polymerize under certain conditions, forming oligomers or larger structures.
properties
IUPAC Name |
6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDYBVVCXLYFO-ZAPJGREFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erioside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
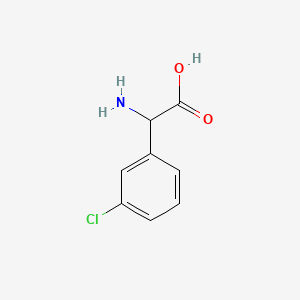
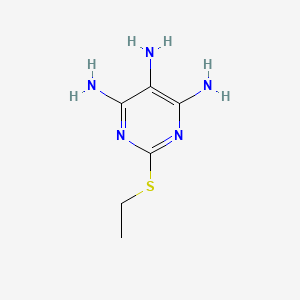
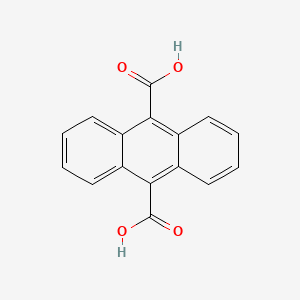
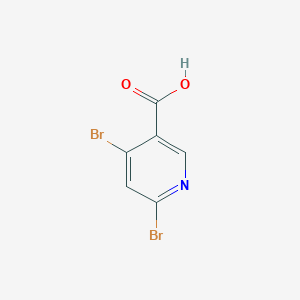
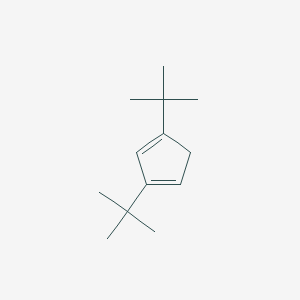
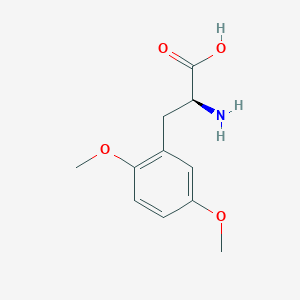

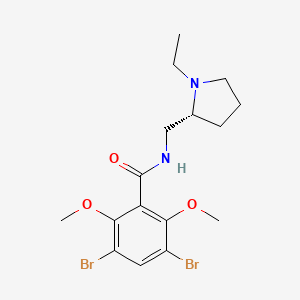
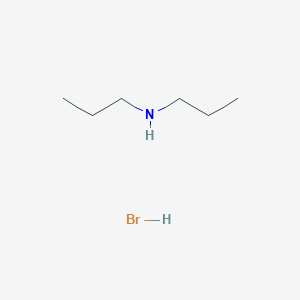
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)
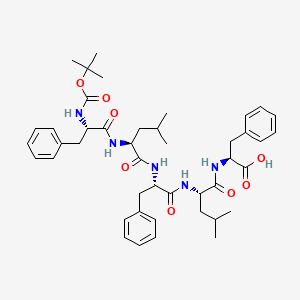
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
